Cas no 2171994-08-2 (3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidomethyl}oxolane-2-carboxylic acid)
3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidomethyl}oxolane-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidomethyl}oxolane-2-carboxylic acid
- 2171994-08-2
- EN300-1549810
- 3-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]methyl}oxolane-2-carboxylic acid
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- Inchi: 1S/C26H30N2O6/c1-2-17(13-23(29)27-14-16-11-12-33-24(16)25(30)31)28-26(32)34-15-22-20-9-5-3-7-18(20)19-8-4-6-10-21(19)22/h3-10,16-17,22,24H,2,11-15H2,1H3,(H,27,29)(H,28,32)(H,30,31)
- InChI Key: XMNAVVIFZBESFK-UHFFFAOYSA-N
- SMILES: O1CCC(CNC(CC(CC)NC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)=O)C1C(=O)O
Computed Properties
- Exact Mass: 466.21038668g/mol
- Monoisotopic Mass: 466.21038668g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 34
- Rotatable Bond Count: 10
- Complexity: 708
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 114Ų
3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidomethyl}oxolane-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1549810-0.05g |
3-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]methyl}oxolane-2-carboxylic acid |
2171994-08-2 | 0.05g |
$2829.0 | 2023-06-05 | ||
| Enamine | EN300-1549810-0.1g |
3-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]methyl}oxolane-2-carboxylic acid |
2171994-08-2 | 0.1g |
$2963.0 | 2023-06-05 | ||
| Enamine | EN300-1549810-0.25g |
3-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]methyl}oxolane-2-carboxylic acid |
2171994-08-2 | 0.25g |
$3099.0 | 2023-06-05 | ||
| Enamine | EN300-1549810-0.5g |
3-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]methyl}oxolane-2-carboxylic acid |
2171994-08-2 | 0.5g |
$3233.0 | 2023-06-05 | ||
| Enamine | EN300-1549810-1.0g |
3-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]methyl}oxolane-2-carboxylic acid |
2171994-08-2 | 1g |
$3368.0 | 2023-06-05 | ||
| Enamine | EN300-1549810-2.5g |
3-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]methyl}oxolane-2-carboxylic acid |
2171994-08-2 | 2.5g |
$6602.0 | 2023-06-05 | ||
| Enamine | EN300-1549810-5.0g |
3-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]methyl}oxolane-2-carboxylic acid |
2171994-08-2 | 5g |
$9769.0 | 2023-06-05 | ||
| Enamine | EN300-1549810-10.0g |
3-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]methyl}oxolane-2-carboxylic acid |
2171994-08-2 | 10g |
$14487.0 | 2023-06-05 | ||
| Enamine | EN300-1549810-50mg |
3-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]methyl}oxolane-2-carboxylic acid |
2171994-08-2 | 50mg |
$2829.0 | 2023-09-25 | ||
| Enamine | EN300-1549810-100mg |
3-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]methyl}oxolane-2-carboxylic acid |
2171994-08-2 | 100mg |
$2963.0 | 2023-09-25 |
3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidomethyl}oxolane-2-carboxylic acid Related Literature
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
Additional information on 3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidomethyl}oxolane-2-carboxylic acid
Introduction to 3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidomethyl}oxolane-2-carboxylic acid (CAS No. 2171994-08-2)
3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidomethyl}oxolane-2-carboxylic acid, identified by its CAS number 2171994-08-2, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by its intricate structure, which includes a fluorenyl moiety, an amide linkage, and an oxolane ring. The presence of these functional groups not only contributes to its unique chemical properties but also opens up a wide array of potential applications in drug discovery and development.
The fluorenyl moiety, a prominent feature in this molecule, is known for its stability and rigidity, which makes it an excellent candidate for use in the design of bioactive molecules. The fluorene scaffold is particularly valuable in medicinal chemistry due to its ability to enhance the solubility and bioavailability of drug candidates while also providing a platform for further chemical modifications. This has led to its extensive use in the development of anticancer agents, photodynamic therapy drugs, and other therapeutic compounds.
Moreover, the methoxycarbonyl group in the molecule plays a crucial role in modulating the reactivity and selectivity of the compound. This group is often employed in peptide mimetics and peptidomimetics, where it serves as a protecting group for amino acids during synthetic processes. The incorporation of such functionalities into drug candidates can significantly improve their pharmacokinetic properties, including their metabolic stability and resistance to enzymatic degradation.
The pentanamidomethyl moiety further enhances the complexity of this compound, contributing to its ability to interact with biological targets in a highly specific manner. Amide linkages are well-known for their role in protein-protein interactions and have been widely utilized in the design of inhibitors and modulators of various biological pathways. The presence of this group in 3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidomethyl}oxolane-2-carboxylic acid suggests that it may have potential applications in the development of small-molecule drugs targeting protein-protein interactions.
The oxolane ring, another key structural feature, is known for its ability to stabilize reactive intermediates and enhance the binding affinity of drug candidates to their biological targets. Oxolane derivatives have been extensively studied for their applications in catalysis, materials science, and pharmaceuticals. In the context of drug discovery, the oxolane ring can serve as a scaffold for designing molecules with improved pharmacological properties.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of complex molecules like 3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidomethyl}oxolane-2-carboxylic acid with biological targets with unprecedented accuracy. These computational tools have been instrumental in identifying novel drug candidates and optimizing their structures for improved efficacy and reduced toxicity. The integration of machine learning algorithms into these computational pipelines has further accelerated the drug discovery process, allowing for rapid screening of large libraries of compounds.
In addition to computational methods, experimental approaches such as high-throughput screening (HTS) and X-ray crystallography have played a critical role in elucidating the structure-activity relationships (SAR) of this compound. HTS allows researchers to rapidly test thousands of compounds against a given biological target, providing valuable insights into their potency and selectivity. X-ray crystallography, on the other hand, provides high-resolution structural information about the interactions between the compound and its target proteins, which can be used to guide further structural optimization.
The synthesis of 3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidomethyl}oxolane-2-carboxylic acid presents significant challenges due to its complex structure. However, recent advances in synthetic methodologies have made it possible to construct such molecules with greater efficiency and precision. Techniques such as solid-phase peptide synthesis (SPPS), flow chemistry, and transition-metal-catalyzed reactions have been particularly valuable in facilitating the synthesis of complex organic molecules.
The potential applications of this compound are vast and span across multiple therapeutic areas. In oncology, for instance, small-molecule inhibitors targeting protein-protein interactions have shown great promise in preclinical studies. The unique structural features of 3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidomethyl}oxolane-2-carboxylic acid make it an attractive candidate for developing novel anticancer agents that can disrupt critical signaling pathways involved in tumor growth and progression.
In addition to oncology, this compound has potential applications in other therapeutic areas such as immunology, inflammation, and neurology. The ability of this molecule to interact with specific biological targets suggests that it may be useful in modulating immune responses or reducing inflammation. Furthermore, its structural complexity could make it an effective tool for developing treatments for neurological disorders characterized by aberrant protein-protein interactions.
The development of novel drug candidates like 3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidomethyl}oxolane-2-carboxylic acid is not without challenges. One major hurdle is ensuring that these compounds are safe and effective when used in clinical settings. Therefore, rigorous preclinical testing is essential before any new drug can be approved for human use. This involves evaluating the compound's toxicity profile, pharmacokinetic properties, and potential side effects through various animal models and cell-based assays.
Once a compound has successfully passed preclinical testing, it must undergo clinical trials to evaluate its efficacy and safety in humans. Clinical trials are typically conducted in multiple phases: Phase I trials focus on safety and dosing; Phase II trials assess efficacy; Phase III trials confirm efficacy across larger populations; Phase IV trials monitor long-term effects after approval. The entire process from discovery to market approval can take several years but is essential for ensuring that new drugs are both safe and effective.
The role of academic research institutions cannot be overstated when it comes to advancing our understanding of compounds like 3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidomethyl}oxolane-2-carboxylic acid (CAS No. 2171994-08). These institutions serve as hubs for innovation where scientists conduct fundamental research that lays the groundwork for future therapeutic breakthroughs. Collaborative efforts between academia and industry are particularly valuable as they bring together diverse expertise needed to translate basic research into tangible medical benefits.
In conclusion,3-{3-({(9H-fluorenine mmoxy carb o n y l }a min o)p e n ta n amid om e th y l }o x o l a n e - 2 - c ar b o x y l i c ac i d, identified by CAS No., represents an exciting advancement i n pharma ceutical ch e mistry . Its unique structur e , combi nation o f functi onal groups , an d p otent i al appl icati ons make i t a promis ing candi date f or deve lopin g n e w dr ugs . With conti nuous researc h an d innovati on , thi s compoun d holds th e p otenti al t o impr ov e patient outc omes i n var ious therapeut ic area s . p >
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